1-(4-Bromophenyl)-3-methylcyclopent-3-enamine
Description
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is a bicyclic organic compound featuring a cyclopentene ring fused with an amine group and substituted with a methyl group at the 3-position. The 4-bromophenyl moiety is attached to the cyclopentene ring, introducing both steric and electronic effects. The bromine atom, being electron-withdrawing, may reduce the amine’s basicity and influence intermolecular interactions such as halogen bonding.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C12H14BrN/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-6H,7-8,14H2,1H3 |
InChI Key |
WRKGSDKXOPOROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine typically involves the following steps:
Bromination: The starting material, phenylcyclopentene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Amine Introduction: The brominated intermediate is then reacted with methylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles, organometallic compounds
Scientific Research Applications
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine and related compounds:
Key Differences and Implications
- Ring Systems: The cyclopentene ring in the main compound introduces conjugation and rigidity compared to the saturated cyclopentane in 1-(4-bromo-3-methylphenyl)cyclopentan-1-amine . This double bond may enhance reactivity in Diels-Alder or electrophilic addition reactions.
- Substituent Effects: The 4-bromophenyl group in the main compound contrasts with 3-bromophenyl in 1-(3-Bromophenyl)cyclopropanamine , altering electronic distribution. The para-substitution may enhance symmetry in crystal packing compared to meta-substituted analogs.
- Non-Covalent Interactions: Pyrazole-containing compounds (e.g., 1-(4-Bromophenyl)-3-O-Tolyl-1H-pyrazol-5-amine) leverage nitrogen atoms for hydrogen bonding, which could improve solubility in polar solvents . Halogen bonding involving bromine (evident in chalcogen-bonded systems ) may stabilize the main compound’s solid-state structure, as seen in related bromophenyl derivatives.
- Electronic Effects: Fluorine in [(4-Bromophenyl)methyl][1-(3-fluorophenyl)ethyl]amine withdraws electron density, reducing amine basicity. This effect is less pronounced in the main compound, where bromine’s inductive effect dominates.
Biological Activity
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.13 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the cyclopentene structure suggests potential reactivity and interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, was found to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways, suggesting a potential mechanism for compounds in this class .
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
This table illustrates the efficacy of similar compounds against various cancer cell lines, highlighting their potential as therapeutic agents.
The proposed mechanism of action for compounds like this compound involves interaction with specific molecular targets, such as kinases or other proteins involved in cell signaling pathways. For example, molecular docking studies have shown that these compounds can bind effectively to the active sites of target proteins, disrupting their normal function and leading to cellular apoptosis .
Case Studies
In a study focusing on the synthesis and evaluation of cyclopentene derivatives, researchers found that modifications to the cyclopentene ring significantly influenced biological activity. The introduction of halogen substituents, such as bromine, enhanced the compound's ability to inhibit tumor growth in vitro .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Antitumor Activity | Mechanism of Action |
|---|---|---|
| IMB-1406 | High | Induces apoptosis via caspase activation |
| 2-Fluoro-6-{[2-(methoxyphenyl)amino]}benzamide | Moderate | Kinase inhibition |
| 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | High | Disruption of cell signaling |
This comparison highlights the varying degrees of effectiveness and mechanisms among similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
